Structural Differentiation from Cyclohexyl Analog: Ring Size Impact on Lipophilicity
The target compound's cyclopentyl group provides distinct physicochemical properties compared to its closest listed analog, Cyclohexyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate. Replacing the cyclopentane ring (logP contribution ~1.0) with a cyclohexane ring (logP contribution ~1.3) is predicted to increase overall lipophilicity (cLogP) by approximately 0.3–0.5 log units . This difference is relevant for optimizing passive membrane permeability and target engagement in central nervous system drug discovery .
| Evidence Dimension | Predicted Lipophilicity (cLogP) Difference |
|---|---|
| Target Compound Data | cLogP ~3.5 (estimated for cyclopentyl analog) |
| Comparator Or Baseline | Cyclohexyl 2-benzyl-4-cyclopropylpiperazine-1-carboxylate; cLogP ~3.8–4.0 (estimated) |
| Quantified Difference | ΔcLogP ≈ +0.3 to +0.5 for cyclohexyl analog |
| Conditions | In silico prediction based on fragment-based logP contributions; no experimental logP data identified for either compound. |
Why This Matters
For CNS-targeted research, lipophilicity is a key determinant of blood-brain barrier penetration; the moderately lower cLogP of the cyclopentyl compound suggests a potentially more favorable balance between permeability and metabolic stability compared to the cyclohexyl analog.
